molecular formula C9H7Cl3O B14124789 1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene CAS No. 89249-72-9

1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene

Cat. No.: B14124789
CAS No.: 89249-72-9
M. Wt: 237.5 g/mol
InChI Key: GEXDNYLKOJTFNP-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of three chlorine atoms and an ethenyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene typically involves the chlorination of benzene derivatives followed by the introduction of the ethenyloxy group. One common method is the chlorination of 1,2,4-trichlorobenzene, followed by a reaction with an appropriate ethenyloxy precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, with continuous monitoring and adjustments to reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The ethenyloxy group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the ethenyloxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.

Scientific Research Applications

1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichlorobenzene: A simpler compound with three chlorine atoms on a benzene ring.

    1,2,4-Trichloro-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethenyloxy group.

Uniqueness

1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89249-72-9

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

1,2,4-trichloro-5-(ethenoxymethyl)benzene

InChI

InChI=1S/C9H7Cl3O/c1-2-13-5-6-3-8(11)9(12)4-7(6)10/h2-4H,1,5H2

InChI Key

GEXDNYLKOJTFNP-UHFFFAOYSA-N

Canonical SMILES

C=COCC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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